

Application Notes and Protocols for Apoptosis Inducer 13-Acetoxyrolandrolide

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Compound of Interest

Compound Name: Apoptosis inducer 13

Cat. No.: B15137849

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Disclaimer: The term "**Apoptosis inducer 13**" does not refer to a specific, universally recognized compound. This document provides detailed application notes and protocols for 13-acetoxyrolandrolide, a sesquiterpene lactone that has been studied for its apoptosis-inducing properties, as a representative example.

Application Notes

Introduction

13-acetoxyrolandrolide is a natural compound isolated from *Rolandra fruticosa* that has demonstrated cytotoxic effects in cancer cells by inducing apoptosis.^[1] It functions as an inhibitor of the transcription factor nuclear factor kappa B (NF- κ B), a key regulator of cell survival and proliferation.^{[1][2]} This compound holds potential for research in oncology and cell biology as a tool to study apoptosis pathways and as a potential therapeutic agent.

Mechanism of Action

13-acetoxyrolandrolide induces apoptosis primarily through the intrinsic mitochondrial pathway.^{[1][2]} Its mechanism involves several key steps:

- **Inhibition of NF- κ B and K-Ras:** The compound inhibits the NF- κ B subunit p65 (RelA) in a dose-dependent manner and also targets upstream mediators, including IKK β and oncogenic Kirsten rat sarcoma (K-Ras).^[1] The inhibition of K-Ras by 13-acetoxyrolandrolide has been observed with an inhibitory concentration (IC₅₀) of 7.7 μ M.^[1]

- **Mitochondrial Dysfunction:** Treatment with 13-acetoxyrolandrolide leads to the depolarization of the mitochondrial transmembrane potential in cancer cells.[1] It also negatively affects mitochondrial oxidative phosphorylation, resulting in reduced levels of NAD(P)H.[1]
- **Caspase-3 Activation:** The disruption of mitochondrial function leads to the activation of the executioner caspase-3, a key mediator of apoptosis.[1][2] Increased expression of pro-apoptotic caspase-3 is observed in a concentration-dependent manner following treatment. [1]
- **Cell Cycle Arrest:** 13-acetoxyrolandrolide has been shown to induce cell cycle arrest at the G1 phase in human colon cancer cells, further contributing to its anti-proliferative effects.[1][2]

Apoptosis can be triggered through two main pathways: the extrinsic pathway, mediated by death receptors, and the intrinsic pathway, which is mitochondrial-mediated.[2] 13-acetoxyrolandrolide primarily utilizes the intrinsic pathway.[1][2]

Applications in Research

- **Cancer Biology:** Studying the effects of 13-acetoxyrolandrolide on different cancer cell lines to elucidate the role of the NF-κB and K-Ras pathways in tumorigenesis and to explore potential therapeutic strategies.
- **Drug Development:** Investigating the structure-activity relationship of 13-acetoxyrolandrolide and its derivatives to develop more potent and selective anti-cancer agents.
- **Cell Death Studies:** Using 13-acetoxyrolandrolide as a tool to induce and study the mechanisms of caspase-dependent, mitochondrial-mediated apoptosis.

Quantitative Data

Parameter	Cell Line	Value	Reference
ED50 (Cytotoxicity)	HT-29 (Human Colon Cancer)	0.16 μM	[2]
IC50 (K-Ras Inhibition)	In vitro	7.7 μM	[1]

Experimental Protocols

1. Cell Culture and Treatment with 13-Acetoxyrolandrolide

This protocol describes the general procedure for treating cultured cancer cells with 13-acetoxyrolandrolide to induce apoptosis.

Materials:

- Cancer cell line of interest (e.g., HT-29)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 13-acetoxyrolandrolide stock solution (dissolved in DMSO)
- Phosphate-buffered saline (PBS)
- Cell culture plates or flasks
- Incubator (37°C, 5% CO₂)

Procedure:

- Seed the cells in appropriate cell culture plates or flasks and allow them to adhere and reach the desired confluency (typically 60-70%).
- Prepare a series of dilutions of 13-acetoxyrolandrolide in complete cell culture medium from the stock solution. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line.^[3] A vehicle control (DMSO alone) should be included.^[4]
- Remove the existing medium from the cells and wash once with PBS.
- Add the medium containing the different concentrations of 13-acetoxyrolandrolide or the vehicle control to the cells.
- Incubate the cells for the desired time period (e.g., 24 hours). The optimal incubation time may vary depending on the cell line and the concentration of the inducer.

- After incubation, the cells can be harvested for downstream analysis.

2. Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This protocol outlines the detection of apoptosis using flow cytometry after staining with Annexin V-FITC and PI. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

- Treated and control cells
- Annexin V-FITC Apoptosis Detection Kit
- Binding Buffer
- Propidium Iodide (PI) solution
- Flow cytometer

Procedure:

- Harvest the cells by trypsinization and collect them in a microfuge tube.
- Wash the cells twice with cold PBS and centrifuge at a low speed.
- Resuspend the cell pellet in the provided binding buffer.
- Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
- Incubate the cells in the dark at room temperature for 15 minutes.^[5]
- Analyze the stained cells by flow cytometry within one hour.

3. Western Blot Analysis of Apoptosis-Related Proteins

This protocol describes the detection of key proteins involved in the apoptotic pathway, such as cleaved caspase-3 and NF- κ B p65, by Western blotting.

Materials:

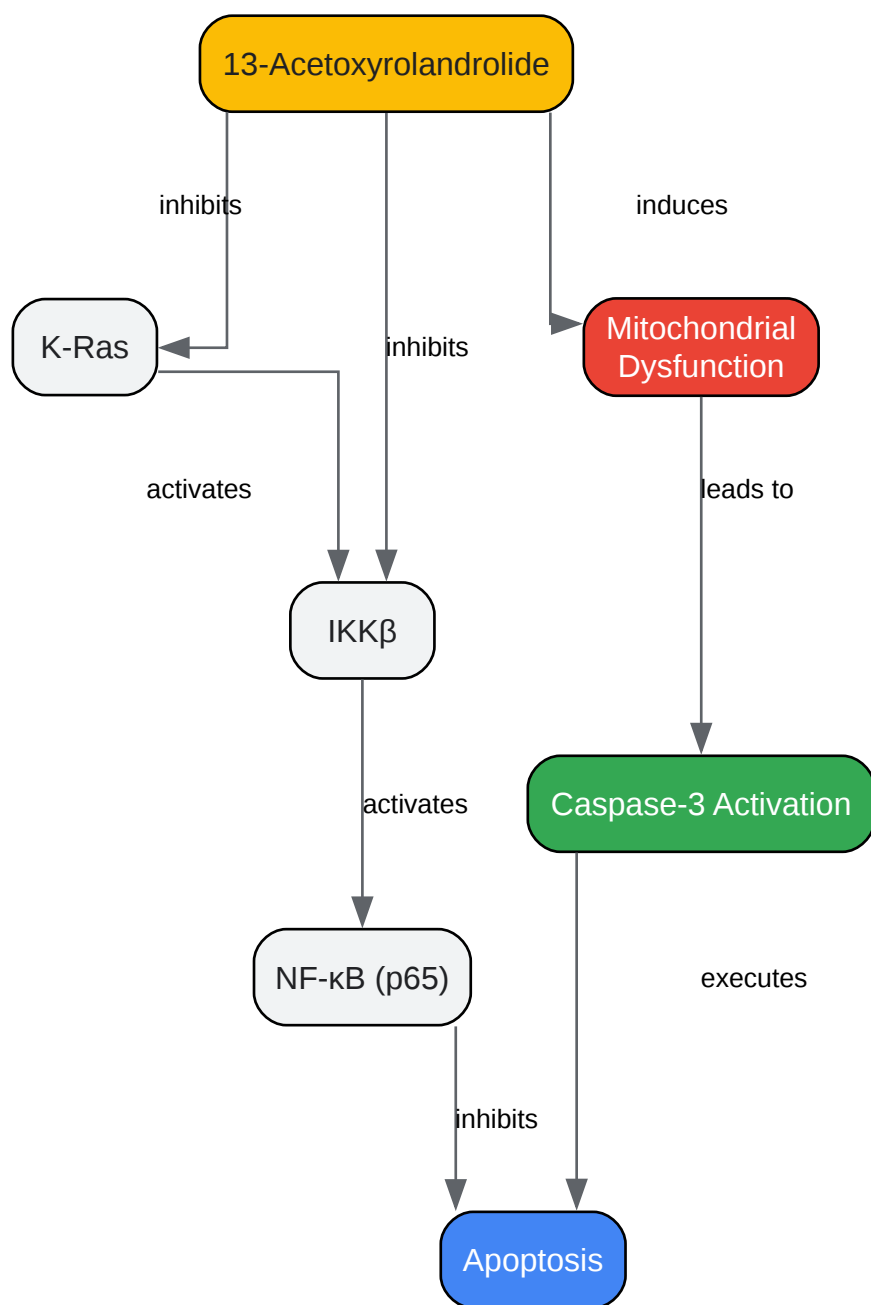
- Treated and control cells
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-cleaved caspase-3, anti-p65, anti- β -actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Lyse the harvested cells in RIPA buffer on ice.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature the protein samples by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for one hour at room temperature.

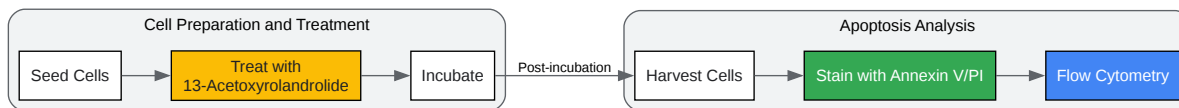
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for one hour at room temperature.
- Wash the membrane again with TBST.
- Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations



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Caption: Signaling pathway of 13-acetoxyrolandrolide-induced apoptosis.



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Caption: Experimental workflow for apoptosis detection.

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